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molecular formula C9H10N2 B2494665 2-Amino-3-phenylpropanenitrile CAS No. 55379-75-4

2-Amino-3-phenylpropanenitrile

Cat. No. B2494665
M. Wt: 146.193
InChI Key: AVXNAHRDJXOJHT-UHFFFAOYSA-N
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Patent
US07115748B2

Procedure details

In a 1L 5-necked flask equipped with a mechanical stirrer, thermometer, condenser and a dropping funnel was placed potassium cyanide (71.5 g, 1.1 mol) in water (325 mL). Ammonium chloride (64.2 g, 1.2 mol) was added. The resulting mixture was stirred to get a homogenous solution. A solution of phenylacetaldehyde (132 g of 90% purity, 1.0 mol) in methanol (325 mL) was added over 60 min. The resulting mixture was heated at 60° C. HPLC analysis indicated that the reaction was complete after 4 hr. The reaction mixture was cooled to room temperature and then dichloromethane (250 mL) and water (259 mL) were added. The aqueous layer was separated and extracted with dichloromethane (250 mL). The combined organic layers were washed with water (1×100 mL), and product was extracted with 2N HCl (2×300 mL). The combined acidic layers were back washed with dichloromethane (1×250 mL). Dichloromethane (250 mL) was added to the aqueous acidic layer after which the mixture was cooled in an ice-water bath and basified with concentrated ammonia (150 mL). The organic layer was separated and the aqueous layer was extracted with dichloromethane (2×100 ml). The organic layers were combined and washed with water (1×100 mL) then with brine (1×100 mL) and dried over anhydrous magnesium sulfate (15 g). The magnesium sulfate was filtered and the solution was evaporated under reduced pressure to give 80 g (55% yield) of the aminonitrile 2 as an oil. The oil solidified on standing in the refrigerator overnight. HPLC analysis showed a purity of 99%. NMR (CDCl3) δ 7.5 (s, 5H), 3.7–4.1 (m, 1H), 3.05 (d, 2H), 1.7 (s br, 2H).
[Compound]
Name
1L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
71.5 g
Type
reactant
Reaction Step Two
Quantity
64.2 g
Type
reactant
Reaction Step Three
Quantity
132 g
Type
reactant
Reaction Step Four
Quantity
325 mL
Type
solvent
Reaction Step Four
Quantity
250 mL
Type
reactant
Reaction Step Five
Name
Quantity
259 mL
Type
solvent
Reaction Step Five
Name
Quantity
325 mL
Type
solvent
Reaction Step Six
Yield
55%

Identifiers

REACTION_CXSMILES
[C-:1]#[N:2].[K+].[Cl-].[NH4+:5].[C:6]1([CH2:12][CH:13]=O)[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.ClCCl>O.CO>[C:6]1([CH2:12][CH:13]([NH2:5])[C:1]#[N:2])[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1 |f:0.1,2.3|

Inputs

Step One
Name
1L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
71.5 g
Type
reactant
Smiles
[C-]#N.[K+]
Step Three
Name
Quantity
64.2 g
Type
reactant
Smiles
[Cl-].[NH4+]
Step Four
Name
Quantity
132 g
Type
reactant
Smiles
C1(=CC=CC=C1)CC=O
Name
Quantity
325 mL
Type
solvent
Smiles
CO
Step Five
Name
Quantity
250 mL
Type
reactant
Smiles
ClCCl
Name
Quantity
259 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
325 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
thermometer, condenser and a dropping funnel was placed
CUSTOM
Type
CUSTOM
Details
to get a homogenous solution
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (250 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with water (1×100 mL), and product
EXTRACTION
Type
EXTRACTION
Details
was extracted with 2N HCl (2×300 mL)
WASH
Type
WASH
Details
The combined acidic layers were back washed with dichloromethane (1×250 mL)
ADDITION
Type
ADDITION
Details
Dichloromethane (250 mL) was added to the aqueous acidic layer after which the mixture
TEMPERATURE
Type
TEMPERATURE
Details
was cooled in an ice-water bath
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with dichloromethane (2×100 ml)
WASH
Type
WASH
Details
washed with water (1×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with brine (1×100 mL) and dried over anhydrous magnesium sulfate (15 g)
FILTRATION
Type
FILTRATION
Details
The magnesium sulfate was filtered
CUSTOM
Type
CUSTOM
Details
the solution was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C1(=CC=CC=C1)CC(C#N)N
Measurements
Type Value Analysis
AMOUNT: MASS 80 g
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 54.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07115748B2

Procedure details

In a 1L 5-necked flask equipped with a mechanical stirrer, thermometer, condenser and a dropping funnel was placed potassium cyanide (71.5 g, 1.1 mol) in water (325 mL). Ammonium chloride (64.2 g, 1.2 mol) was added. The resulting mixture was stirred to get a homogenous solution. A solution of phenylacetaldehyde (132 g of 90% purity, 1.0 mol) in methanol (325 mL) was added over 60 min. The resulting mixture was heated at 60° C. HPLC analysis indicated that the reaction was complete after 4 hr. The reaction mixture was cooled to room temperature and then dichloromethane (250 mL) and water (259 mL) were added. The aqueous layer was separated and extracted with dichloromethane (250 mL). The combined organic layers were washed with water (1×100 mL), and product was extracted with 2N HCl (2×300 mL). The combined acidic layers were back washed with dichloromethane (1×250 mL). Dichloromethane (250 mL) was added to the aqueous acidic layer after which the mixture was cooled in an ice-water bath and basified with concentrated ammonia (150 mL). The organic layer was separated and the aqueous layer was extracted with dichloromethane (2×100 ml). The organic layers were combined and washed with water (1×100 mL) then with brine (1×100 mL) and dried over anhydrous magnesium sulfate (15 g). The magnesium sulfate was filtered and the solution was evaporated under reduced pressure to give 80 g (55% yield) of the aminonitrile 2 as an oil. The oil solidified on standing in the refrigerator overnight. HPLC analysis showed a purity of 99%. NMR (CDCl3) δ 7.5 (s, 5H), 3.7–4.1 (m, 1H), 3.05 (d, 2H), 1.7 (s br, 2H).
[Compound]
Name
1L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
71.5 g
Type
reactant
Reaction Step Two
Quantity
64.2 g
Type
reactant
Reaction Step Three
Quantity
132 g
Type
reactant
Reaction Step Four
Quantity
325 mL
Type
solvent
Reaction Step Four
Quantity
250 mL
Type
reactant
Reaction Step Five
Name
Quantity
259 mL
Type
solvent
Reaction Step Five
Name
Quantity
325 mL
Type
solvent
Reaction Step Six
Yield
55%

Identifiers

REACTION_CXSMILES
[C-:1]#[N:2].[K+].[Cl-].[NH4+:5].[C:6]1([CH2:12][CH:13]=O)[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.ClCCl>O.CO>[C:6]1([CH2:12][CH:13]([NH2:5])[C:1]#[N:2])[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1 |f:0.1,2.3|

Inputs

Step One
Name
1L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
71.5 g
Type
reactant
Smiles
[C-]#N.[K+]
Step Three
Name
Quantity
64.2 g
Type
reactant
Smiles
[Cl-].[NH4+]
Step Four
Name
Quantity
132 g
Type
reactant
Smiles
C1(=CC=CC=C1)CC=O
Name
Quantity
325 mL
Type
solvent
Smiles
CO
Step Five
Name
Quantity
250 mL
Type
reactant
Smiles
ClCCl
Name
Quantity
259 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
325 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
thermometer, condenser and a dropping funnel was placed
CUSTOM
Type
CUSTOM
Details
to get a homogenous solution
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (250 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with water (1×100 mL), and product
EXTRACTION
Type
EXTRACTION
Details
was extracted with 2N HCl (2×300 mL)
WASH
Type
WASH
Details
The combined acidic layers were back washed with dichloromethane (1×250 mL)
ADDITION
Type
ADDITION
Details
Dichloromethane (250 mL) was added to the aqueous acidic layer after which the mixture
TEMPERATURE
Type
TEMPERATURE
Details
was cooled in an ice-water bath
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with dichloromethane (2×100 ml)
WASH
Type
WASH
Details
washed with water (1×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with brine (1×100 mL) and dried over anhydrous magnesium sulfate (15 g)
FILTRATION
Type
FILTRATION
Details
The magnesium sulfate was filtered
CUSTOM
Type
CUSTOM
Details
the solution was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C1(=CC=CC=C1)CC(C#N)N
Measurements
Type Value Analysis
AMOUNT: MASS 80 g
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 54.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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